4-Hydroxypropranolol HCl
Overview
Description
4-Hydroxypropranolol Hydrochloride is a metabolite of Propranolol, a non-selective beta-adrenergic receptor antagonist. It is known for its significant pharmacological activity, similar to that of Propranolol. This compound is used in various scientific research applications due to its ability to inhibit beta-adrenergic receptors, which play a crucial role in the cardiovascular system .
Mechanism of Action
Target of Action
4-Hydroxypropranolol Hydrochloride, a metabolite of Propranolol, primarily targets beta-adrenergic receptors . These receptors play a crucial role in regulating heart rate, myocardial contractility, and blood pressure .
Mode of Action
When these receptor sites are blocked, the chronotropic, inotropic, and vasodilator responses to beta-adrenergic stimulation are decreased proportionately .
Biochemical Pathways
4-Hydroxypropranolol Hydrochloride is involved in several biochemical pathways. It undergoes glucuronidation, a process catalyzed by the human UGT1 and UGT2 families . This process enhances the compound’s water solubility, facilitating its excretion via urine or bile .
Pharmacokinetics
4-Hydroxypropranolol Hydrochloride is extensively metabolized in the liver . The primary metabolic pathways include aromatic hydroxylation, N-dealkylation followed by further side-chain oxidation, and direct glucuronidation . The compound’s half-life ranges from 3 to 6 hours .
Result of Action
The action of 4-Hydroxypropranolol Hydrochloride results in decreased heart rate, myocardial contractility, and blood pressure . This leads to a reduction in myocardial oxygen demand, making it effective in the treatment of conditions like hypertension, angina, and atrial fibrillation .
Action Environment
The action of 4-Hydroxypropranolol Hydrochloride can be influenced by various environmental factors. For instance, cigarette smoking has been shown to increase the clearance of propranolol, resulting in decreased plasma concentrations . Additionally, the compound’s action may be affected by the patient’s genetic makeup, specifically variations in the genes encoding for the enzymes involved in its metabolism .
Biochemical Analysis
Biochemical Properties
4-Hydroxypropranolol Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to decrease tachycardia and vasodepression induced by the β1- and β2-adrenergic receptor agonist isoproterenol . It also interacts with the human UGT1 and UGT2 families, which are involved in the glucuronidation of a variety of endobiotics and xenobiotics .
Cellular Effects
The effects of 4-Hydroxypropranolol Hydrochloride on various types of cells and cellular processes are significant. It influences cell function by interacting with β-adrenergic receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Hydroxypropranolol Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to bind to β-adrenergic receptors, inhibiting their activity and thereby exerting its therapeutic effects .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 4-Hydroxypropranolol Hydrochloride may change due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Hydroxypropranolol Hydrochloride can vary with different dosages in animal models. Studies have shown that the compound can have different effects at different doses, with potential threshold effects observed in these studies .
Metabolic Pathways
4-Hydroxypropranolol Hydrochloride is involved in several metabolic pathways. It is metabolized in the liver, with the metabolites of propranolol including 4-hydroxypropranolol, 5-hydroxypropanolol, N-desisopropranol, and propranolol β-D-glucuronide .
Transport and Distribution
4-Hydroxypropranolol Hydrochloride is transported and distributed within cells and tissues. It is absorbed following oral administration and consists of two enantiomers . The distribution volume of propranolol is larger than the water volume .
Subcellular Localization
Given its interactions with various cellular components, it is likely that it is localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxypropranolol Hydrochloride can be synthesized through the oxidative metabolism of Propranolol. This process involves hepatic microsomal enzymes that convert Propranolol into its metabolites, including 4-Hydroxypropranolol . The reaction conditions typically involve the use of liver microsomes and cofactors such as NADPH.
Industrial Production Methods: Industrial production of 4-Hydroxypropranolol Hydrochloride involves large-scale chemical synthesis using similar oxidative processes. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypropranolol Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of Propranolol to 4-Hydroxypropranolol.
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronides.
Common Reagents and Conditions:
Oxidation: Liver microsomes, NADPH.
Glucuronidation: UDP-glucuronic acid, UGT enzymes.
Major Products:
Oxidation: 4-Hydroxypropranolol.
Glucuronidation: 4-Hydroxypropranolol glucuronide.
Scientific Research Applications
4-Hydroxypropranolol Hydrochloride is widely used in scientific research due to its pharmacological properties. Some of its applications include:
Chemistry: Studying the metabolic pathways of beta-blockers.
Biology: Investigating the role of beta-adrenergic receptors in various physiological processes.
Medicine: Researching its effects on cardiovascular diseases and its potential therapeutic uses.
Comparison with Similar Compounds
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
N-desisopropylpropranolol: Another metabolite of Propranolol with similar pharmacological activity.
Uniqueness: 4-Hydroxypropranolol Hydrochloride is unique due to its specific metabolic pathway and its potent beta-adrenergic receptor inhibition. Its glucuronidation profile also differs from other metabolites, making it a valuable compound for studying drug metabolism and pharmacokinetics .
Properties
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUJENUXWIFONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10476-53-6 (Parent) | |
Record name | 4-Hydroxypropranolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40388470, DTXSID70931074 | |
Record name | 4-Hydroxypropranolol HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14133-90-5, 69233-16-5 | |
Record name | 4-Hydroxypropranolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14133-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxypropranolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxypropranolol HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between (R)-propranolol and (R)-4-hydroxypropranolol in the context of thyroid hormone metabolism?
A1: (R)-propranolol is known to inhibit the conversion of thyroxine (T4) to triiodothyronine (T3) in peripheral tissues. This study investigated whether (R)-4-hydroxypropranolol, a primary metabolite of (R)-propranolol, exhibits a similar or even more potent effect on this process. The researchers synthesized (R)-4-hydroxypropranolol and tested its effects on thyroid hormone levels in hyperthyroid patients. []
Q2: Did the researchers observe any impact of (R)-4-hydroxypropranolol on thyroid hormone levels in the study participants?
A2: Despite its structural similarity to (R)-propranolol, the study found that (R)-4-hydroxypropranolol did not significantly alter thyroid hormone parameters in the hyperthyroid patients, even at a dosage of 75 mg per day. [] This suggests that the metabolic conversion of (R)-propranolol to (R)-4-hydroxypropranolol might lead to a loss of its inhibitory effect on peripheral T4 to T3 conversion.
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